A novel gastrin-releasing peptide receptor (GRPR)-targeting peptide, GB-6, labeled with a near-infrared (NIR) fluorescent dye (MPA) and radionuclide technetium-99m (99mTc) showed promise for pancreatic cancer molecular imaging. The peptide exhibited high tumor-specific uptake and favorable biodistribution, enabling clear tumor visualization in orthotopic pancreatic and liver metastasis mouse models. []
Several triazole derivatives incorporating a piperazine ring linked to a tert-butyl group through a propanol linker exhibited potent antifungal activity against Candida albicans. The antifungal activity was found to be comparable to fluconazole and itraconazole, highlighting the potential of these compounds as novel antifungal agents. [, ]
Research efforts have focused on developing non-peptidomimetic antagonists of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP (cIAP) and X-linked IAP (XIAP), for cancer treatment. The fragment-derived clinical candidate, 27 (ASTX660), exemplifies this approach and is currently under investigation in a phase 1/2 clinical trial for its anticancer potential. []
(9S)-9-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one ((S)-1) emerged as a selective and orally active neuropeptide Y Y5 receptor antagonist. Modifications to the phenyl ring, 4,4-dimethyl group of the cyclohexenone, and 3,3-dimethyl group of the xanthenone parts were explored to enhance its potency and pharmacokinetic properties. []
Bivalent bromodomain and extraterminal inhibitors, featuring a triazolopyridazine scaffold linked to a piperazine moiety, have shown promise in targeting BRD4, a protein implicated in cancer development. Optimization of these inhibitors led to the discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153), a potent BRD4 inhibitor with a favorable pharmacokinetic profile and significant in vivo efficacy in preclinical cancer models. []
A series of 1-(4-arylthiazol-2-yl)-1′-(aryl/heteroaryl)-3,3′-dimethyl-[4,5′-bi-1 H- pyrazol]-5-ols (7a – p) were evaluated for their antibacterial and antifungal activities. Compounds 7a and 7e exhibited noteworthy antifungal activity against Aspergillus niger, surpassing the reference drug fluconazole. []
Synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against two yeast strains. [] Additionally, 4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine demonstrated significant antitumor activity against the Hela cell line. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6